molecular formula C8H17NOS B8218346 3-(Thietan-3-ylamino)pentan-1-ol

3-(Thietan-3-ylamino)pentan-1-ol

Cat. No.: B8218346
M. Wt: 175.29 g/mol
InChI Key: WARDWQNYTSNLJD-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)pentan-1-ol: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thietan-3-ylamino)pentan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This can be achieved through the following steps:

    Formation of Thietane Ring: The thietane ring can be synthesized via the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates.

    Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or reduction reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to an alkane.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(Thietan-3-ylamino)pentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.

Biology: The compound may be explored for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)pentan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring and amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thietan-3-ol: A simpler analog with only a hydroxyl group.

    3-(Thietan-3-ylamino)propan-1-ol: A shorter chain analog.

    1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol: A fluorinated analog with different reactivity and stability.

Uniqueness: 3-(Thietan-3-ylamino)pentan-1-ol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its thietane ring provides rigidity and sulfur content, while the amino and hydroxyl groups offer versatility in chemical reactions and potential biological activity.

Properties

IUPAC Name

3-(thietan-3-ylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-7(3-4-10)9-8-5-11-6-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARDWQNYTSNLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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